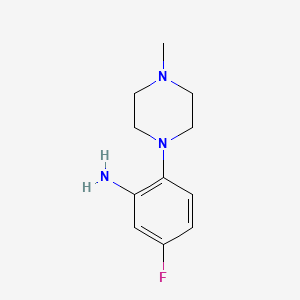

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVYGYSJGBINCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808517 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

869944-01-4 | |

| Record name | 5-fluoro-2-(4-methylpiperazin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline (CAS 869944-01-4)

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

5-Fluoro-2-(4-methylpiperazin-1-yl)aniline, registered under CAS number 869944-01-4, is a substituted aniline derivative that has emerged as a valuable intermediate in synthetic and medicinal chemistry. Its structure uniquely combines three key pharmacophores: a fluorinated phenyl ring, an aniline moiety, and an N-methylpiperazine group. This strategic combination imparts desirable physicochemical properties and versatile reactivity, making it a sought-after building block for the synthesis of complex molecules, particularly in the realm of targeted therapeutics such as kinase inhibitors.

The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The aniline nitrogen provides a nucleophilic center and a handle for a wide array of chemical transformations, while the N-methylpiperazine group often improves aqueous solubility and oral bioavailability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known properties, synthesis, handling, and potential applications of this compound, designed to empower researchers in leveraging its full synthetic potential.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published in peer-reviewed literature, its core properties can be summarized from supplier data and computational predictions.

| Property | Value | Source(s) |

| CAS Number | 869944-01-4 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₁₆FN₃ | [2][3] |

| Molecular Weight | 209.27 g/mol | [1][3] |

| Physical Form | Powder | [1] |

| InChI Key | MEVYGYSJGBINCG-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)F)N | [2] |

| Predicted XlogP | 1.3 | [2] |

| Storage Temperature | Room Temperature | [1] |

Note: Properties such as melting point, boiling point, and solubility are not consistently reported in public literature. Researchers should perform their own characterization.

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and field-proven synthetic strategy can be devised based on established methodologies for analogous compounds. The most probable pathway involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction.

Proposed Synthetic Pathway

This pathway leverages the high reactivity of activated aryl fluorides in SNAr reactions and the well-established protocols for the reduction of nitroarenes.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first step involves the reaction of an activated aryl halide, such as 2,4-difluoronitrobenzene, with N-methylpiperazine.

-

Causality: The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. The fluorine atom at the C-2 position (ortho to the nitro group) is the most activated and will be selectively displaced by the secondary amine of N-methylpiperazine. A base, such as potassium carbonate, is used to neutralize the HF generated during the reaction.

Exemplary Protocol:

-

To a solution of 2,4-difluoronitrobenzene (1.0 eq) in a polar aprotic solvent like DMSO or DMF, add N-methylpiperazine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate, 1-(5-fluoro-2-nitrophenyl)-4-methylpiperazine. This intermediate may be purified by column chromatography or used directly in the next step.

Step 2: Nitro Group Reduction

The second step is the reduction of the nitro group to a primary amine. This is a common and robust transformation in organic synthesis.

-

Causality: A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) is a clean and efficient method. Alternatively, metal-acid systems like iron powder in the presence of ammonium chloride or acetic acid are cost-effective and reliable for this reduction[4].

Exemplary Protocol (using Iron):

-

Create a suspension of iron powder (3-5 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Heat the suspension to reflux (approximately 80-90 °C)[5].

-

Add a solution of the nitro-intermediate from Step 1 in ethanol dropwise to the refluxing mixture.

-

Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate to yield the final product, this compound. Further purification can be achieved by column chromatography if necessary.

Core Applications in Drug Discovery

The structural motifs within this compound make it an ideal scaffold for the synthesis of kinase inhibitors. The aniline nitrogen can act as a "hinge-binder" by forming crucial hydrogen bonds with the backbone of the kinase hinge region, a common feature in many ATP-competitive inhibitors.

Caption: Role of the compound's motifs in kinase inhibitor design.

While a specific drug synthesized directly from this intermediate is not prominently featured in public literature, its utility can be inferred from its application in the synthesis of broader classes of compounds like pyrimidine derivatives, which are central to many kinase inhibitors[1]. The aniline can be coupled to an activated heterocyclic core (e.g., a chloropyrimidine) via SNAr or Buchwald-Hartwig amination to construct the final inhibitor scaffold.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

-

Precautionary Measures:

-

Use only in a well-ventilated area or fume hood.

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If swallowed, call a poison center or doctor if you feel unwell.

-

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

Conclusion

This compound (CAS 869944-01-4) represents a highly functionalized and synthetically valuable building block. Its strategic combination of a reactive aniline, a property-enhancing N-methylpiperazine moiety, and a stabilizing fluorine atom makes it a powerful tool for medicinal chemists. While detailed public data on its specific properties is sparse, its synthesis is achievable through robust and well-understood chemical transformations. Its primary value lies in its potential as a key intermediate for creating novel and effective therapeutics, particularly within the competitive field of kinase inhibitor development.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline (CAS No: 869944-01-4). As a key building block in modern medicinal chemistry, this fluorinated aromatic amine incorporates structural motifs—a fluorinated phenyl ring and a methylpiperazine group—that are prevalent in a wide range of pharmacologically active agents, particularly those targeting the central nervous system.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's identity, core physicochemical parameters, spectroscopic profile, and the analytical methodologies required for its robust characterization. By synthesizing theoretical predictions with established experimental protocols, this guide serves as an essential resource for ensuring the quality, purity, and optimal handling of this important synthetic intermediate.

Chemical Identity and Structural Rationale

Core Compound Identification

This compound is a substituted aniline derivative. The strategic placement of a fluorine atom and a methylpiperazine moiety significantly influences its electronic properties, basicity, and potential for intermolecular interactions, making it a valuable precursor in drug design.[2][3][4]

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 869944-01-4 | [6] |

| Molecular Formula | C₁₁H₁₆FN₃ | [5][7] |

| Molecular Weight | 209.26 g/mol | [7] |

| InChI Key | MEVYGYSJGBINCG-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)F)N | [5] |

| Physical Form | Powder |

Rationale for Physicochemical Characterization

In drug development, the journey from a chemical intermediate to an active pharmaceutical ingredient (API) is governed by its physicochemical properties. These characteristics dictate everything from reaction kinetics during synthesis to the ultimate bioavailability and metabolic stability of the final drug product.

-

Fluorine Moiety: The presence of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate pKa, thereby improving cell membrane permeability.

-

Methylpiperazine Group: This group is a common "bioisostere" for other functional groups and is frequently used to improve aqueous solubility and oral bioavailability. The tertiary amine in the ring is basic, allowing for salt formation, which is critical for formulation.[8]

-

Aniline Core: The primary amine of the aniline group is a key synthetic handle, allowing for the facile formation of amides, ureas, and other functional groups to build more complex molecular architectures.[9]

A thorough understanding of these properties is therefore not merely academic; it is a prerequisite for efficient process development, quality control, and successful drug discovery.

Core Physicochemical Properties & Experimental Determination

This section details the key physicochemical parameters of this compound. Where experimental data is not publicly available, validated protocols for their determination are provided.

Lipophilicity (XlogP)

The predicted partition coefficient (XlogP) is a measure of a compound's lipophilicity. It is a critical parameter in the early stages of drug design, influencing absorption, distribution, metabolism, and excretion (ADME).

| Parameter | Predicted Value |

| XlogP | 1.3 |

Source: PubChem[5]

Expert Insight: An XlogP of 1.3 indicates a balanced profile of hydrophilicity and lipophilicity. This value falls well within the criteria of Lipinski's Rule of 5 (<5), suggesting that molecules derived from this building block have a higher probability of good oral bioavailability.

Solubility Profile

The solubility of a compound in both aqueous and organic media is fundamental to its handling, purification, and formulation.

-

Aqueous Solubility: The presence of two basic nitrogen atoms suggests that solubility in aqueous media will be highly pH-dependent. The compound is expected to be more soluble in acidic conditions (pH < 7) where the amines are protonated.

-

Organic Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Protocol for Solubility Determination:

-

Preparation: Prepare a series of saturated solutions by adding an excess of the compound to various solvents (e.g., pH 7.4 phosphate buffer, 0.1 M HCl, DMSO, methanol) in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully extract an aliquot of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration using a validated HPLC-UV method against a calibration curve.

Acidity and Basicity (pKa)

The pKa values are crucial for predicting a compound's ionization state at a given pH, which affects its solubility, permeability, and target binding. This compound has two primary basic centers:

-

Aniline Amine (NH₂): Expected to be weakly basic (pKa ~4-5).

-

Piperazine Tertiary Amine (N-CH₃): Expected to be more strongly basic (pKa ~8-9).

Protocol for Potentiometric pKa Determination:

-

Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) to ensure complete solubility.

-

Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to derive the pKa values from the curve's inflection points.

Spectroscopic and Analytical Characterization

Robust analytical methods are essential for confirming the structure and purity of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) in positive mode is the preferred method due to the basic nature of the molecule.

Predicted m/z Values for Common Adducts:

| Adduct | Predicted m/z |

| [M+H]⁺ | 210.14011 |

| [M+Na]⁺ | 232.12205 |

| [M+K]⁺ | 248.09599 |

Source: PubChemLite[5]

Protocol for LC-MS Analysis:

-

Chromatography System: UHPLC system.

-

Column: C18 reverse-phase column (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm).[10]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.5 mL/min.

-

Mass Spectrometer: Single quadrupole or tandem mass spectrometer with an ESI source.

-

Ionization Mode: Positive Ion Mode.

-

Detection: Scan mode (e.g., m/z 50-500) and/or Single Ion Monitoring (SIM) for the [M+H]⁺ ion (m/z 210.14).[10][11]

Rationale: The C18 column provides excellent separation for aromatic compounds. Formic acid is added to the mobile phase to acidify it, ensuring the analyte is protonated ([M+H]⁺), which is crucial for efficient ionization in positive ESI mode and good peak shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. While specific spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure.

-

¹H NMR:

-

Aromatic Protons (3H): Expected in the range of δ 6.5-7.5 ppm, showing complex splitting patterns due to H-H and H-F coupling.

-

Aniline Protons (NH₂, ~2H): A broad singlet, typically between δ 3.5-4.5 ppm.

-

Piperazine Protons (8H): Multiple signals in the δ 2.5-3.5 ppm range.

-

Methyl Protons (CH₃, 3H): A sharp singlet around δ 2.3 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons (6C): Signals between δ 110-160 ppm. The carbon attached to fluorine will show a large C-F coupling constant.

-

Piperazine Carbons (4C): Signals in the δ 45-55 ppm range.

-

Methyl Carbon (1C): A signal around δ 45 ppm.

-

Protocol for NMR Spectrum Acquisition:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire standard ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals definitively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic Absorption Bands:

-

N-H Stretch (Aniline): Two bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic & Aliphatic): 2800-3100 cm⁻¹.

-

C=C Stretch (Aromatic Ring): ~1500-1600 cm⁻¹.

-

C-N Stretch: ~1250-1350 cm⁻¹.

-

C-F Stretch: A strong band in the region of 1100-1250 cm⁻¹.

Comprehensive Analytical Workflow

A robust analytical workflow is critical to ensure the identity, purity, and stability of a chemical intermediate. The following diagram illustrates a logical progression of experiments for the full characterization of this compound.

Caption: Comprehensive analytical workflow for compound characterization.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Hazard Identification

Based on supplier safety data, the compound is classified with the following hazards:

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Expert Insight: Aromatic amines as a class are known for potential toxicity, and some are suspected carcinogens.[12][13] Therefore, handling with appropriate personal protective equipment (PPE) is mandatory, even if specific long-term toxicity data for this compound is not available.

Recommended Handling Procedures

-

Engineering Controls: Use in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Hygiene: Avoid inhalation of dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Conditions

-

Temperature: Store at room temperature.

-

Atmosphere: For long-term stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation of the aniline moiety.

-

Container: Keep in a tightly sealed, light-resistant container.

Conclusion

This compound is a well-defined chemical entity with a balanced physicochemical profile conducive to its application in pharmaceutical research and development. Its key characteristics—moderate lipophilicity, dual basic centers for pH-dependent solubility, and a rich set of functional groups—make it a versatile synthetic intermediate. The analytical methodologies detailed in this guide, from chromatographic purity assessment to definitive spectroscopic identification, provide a robust framework for scientists to ensure the quality and consistency of this compound in their research endeavors. Adherence to the described protocols and safety guidelines will facilitate its effective and safe use in the synthesis of next-generation therapeutics.

References

- 1. 2-Fluoro-4-(4-methylpiperazin-1-yl)aniline [myskinrecipes.com]

- 2. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles | MDPI [mdpi.com]

- 3. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C11H16FN3) [pubchemlite.lcsb.uni.lu]

- 6. This compound - C11H16FN3 | CSSB00000752342 [chem-space.com]

- 7. scbt.com [scbt.com]

- 8. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aarti-industries.com [aarti-industries.com]

An In-Depth Technical Guide to 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline: Structure, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive analysis of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, reactivity, synthesis, and its pivotal role in the creation of targeted therapeutics.

Introduction: The Strategic Importance of Fluorinated Piperazinyl Anilines

The strategic incorporation of fluorine and piperazine moieties into small molecules has become a cornerstone of contemporary drug design. Fluorine's unique electronic properties can enhance metabolic stability, binding affinity, and bioavailability.[1][2] The piperazine ring, a common pharmacophore, often improves aqueous solubility and can serve as a versatile linker to modulate a compound's pharmacokinetic profile.[2] this compound (CAS No. 869944-01-4) is a prime exemplar of a scaffold that synergistically combines these features, making it a highly sought-after intermediate in the synthesis of high-value pharmaceutical agents, particularly in oncology.[1]

Molecular Structure and Substructure Analysis

The chemical structure of this compound comprises three key substructures that dictate its chemical behavior and utility in drug design.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₆FN₃[3]

-

Molecular Weight: 209.27 g/mol

| Property | Value | Source |

| CAS Number | 869944-01-4 | |

| Physical Form | Powder | |

| Storage | Room Temperature |

The Fluorinated Aniline Core

The aniline core is substituted with a fluorine atom at the 5-position. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the aniline's amino group, making it less basic compared to non-fluorinated anilines. This modulation of basicity can be critical for optimizing interactions with biological targets and for fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The fluorine atom can also participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.

The N-Methylpiperazine Moiety

The N-methylpiperazine group at the 2-position is a key contributor to the molecule's pharmacological profile. The tertiary amine of the piperazine ring provides a basic handle that can be protonated at physiological pH, enhancing aqueous solubility. The methyl group on the distal nitrogen can influence the conformation of the piperazine ring and its interactions with target proteins. This moiety is frequently employed in the design of kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket.

The Ortho-Amino-Piperazine Relationship

The ortho positioning of the primary amino group and the piperazine ring creates a unique chemical environment. This arrangement allows for the potential formation of intramolecular hydrogen bonds, which can influence the molecule's conformation and reactivity. This spatial relationship is also a key design element in the synthesis of more complex heterocyclic systems, such as benzimidazoles and quinoxalines, where both the amino and piperazine nitrogens can participate in cyclization reactions.[2]

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several established synthetic methodologies. The choice of route often depends on the availability of starting materials and the desired scale of production.

Nucleophilic Aromatic Substitution (SNAr) Pathway

A common and efficient method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway typically involves the reaction of a suitably activated di-halogenated or nitro-halogenated benzene derivative with N-methylpiperazine, followed by the reduction of a nitro group to the desired aniline.

Proposed Synthetic Protocol (based on similar patented procedures): [4][5]

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of 1,2-difluoro-4-nitrobenzene in an aprotic polar solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add N-methylpiperazine (1.1 equivalents) and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product, 1-(2-fluoro-5-nitrophenyl)-4-methylpiperazine, with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Reduction of the Nitro Group

-

Dissolve the 1-(2-fluoro-5-nitrophenyl)-4-methylpiperazine intermediate in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Diagram of the SNAr Synthetic Pathway:

Caption: Proposed SNAr synthesis of this compound.

Buchwald-Hartwig Amination

An alternative and powerful method for the synthesis of this class of compounds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between an aryl halide and an amine.

Conceptual Buchwald-Hartwig Approach:

In a potential Buchwald-Hartwig approach, 2-bromo-5-fluoroaniline could be coupled with N-methylpiperazine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., sodium tert-butoxide). The choice of ligand and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Diagram of the Buchwald-Hartwig Cross-Coupling:

Caption: Conceptual Buchwald-Hartwig amination for the synthesis.

Analytical Characterization

The structural confirmation of this compound relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with characteristic coupling patterns influenced by the fluorine and amino substituents. The piperazine and methyl protons will also exhibit specific chemical shifts and multiplicities.

-

¹³C NMR: The carbon NMR spectrum will show resonances for all 11 carbon atoms, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF).

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and the C-F stretching vibration.

| Analytical Technique | Expected Key Features |

| ¹H NMR | Aromatic signals with F-H coupling, piperazine ring protons, N-methyl singlet. |

| ¹³C NMR | Aromatic carbons with C-F coupling, piperazine carbons, N-methyl carbon. |

| Mass Spec (EI/ESI) | Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z ≈ 209 or 210. |

| IR Spectroscopy | N-H stretches (~3300-3500 cm⁻¹), C-F stretch (~1100-1300 cm⁻¹). |

Applications in Drug Discovery and Development

This compound is a crucial building block in the synthesis of numerous biologically active compounds, particularly in the field of oncology. Its structure is frequently found in a class of targeted therapies known as kinase inhibitors.

Kinase Inhibitors

Many kinase inhibitors utilize a substituted aniline core to form a key hydrogen bond with the hinge region of the kinase's ATP-binding site. The this compound moiety provides an ideal scaffold for this purpose. The aniline nitrogen acts as a hydrogen bond donor, while the piperazine group can be directed towards the solvent-exposed region, allowing for further modifications to improve selectivity and pharmacokinetic properties. Derivatives of this compound have been investigated as inhibitors of various kinases, including Mer-tyrosine kinase (MERTK).[6]

Other Therapeutic Areas

The versatility of this scaffold extends beyond oncology. The unique combination of a fluorinated aniline and a piperazine ring makes it an attractive starting material for the development of agents targeting G-protein coupled receptors (GPCRs), ion channels, and other enzyme families. Its use in the synthesis of novel benzoxazole derivatives with potential anticancer activity has also been reported.[1]

Logical Flow of Application in Drug Design:

Caption: The role of the scaffold in a typical drug discovery workflow.

Safety and Handling

This compound is a chemical substance that should be handled in a laboratory setting by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

This compound is a strategically designed chemical scaffold that embodies key principles of modern medicinal chemistry. Its unique combination of a fluorinated aniline core and a solubilizing N-methylpiperazine moiety provides a versatile platform for the synthesis of advanced therapeutic agents. A thorough understanding of its structure, reactivity, and synthesis is essential for researchers and drug development professionals seeking to leverage this valuable building block in the creation of next-generation medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C11H16FN3) [pubchemlite.lcsb.uni.lu]

- 4. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 5. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]

- 6. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline in Modern Kinase Inhibitor Design

A Technical Guide for Medicinal Chemists and Drug Development Scientists

Abstract

The landscape of oncology and inflammatory disease treatment has been reshaped by the advent of small molecule kinase inhibitors. The intricate design of these targeted therapies hinges on the selection of building blocks that confer optimal potency, selectivity, and pharmacokinetic properties. Among these, 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline has emerged as a particularly valuable scaffold. This technical guide provides an in-depth analysis of this building block, elucidating its synthesis, physicochemical properties, and strategic application in the construction of potent kinase inhibitors. We will explore the synergistic roles of its constituent moieties—the fluorinated aniline and the N-methylpiperazine group—in achieving high-affinity binding to kinase active sites and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This document serves as a comprehensive resource for researchers engaged in the rational design and development of next-generation kinase inhibitors.

Introduction: The Rationale for this compound in Kinase Inhibitor Scaffolding

Protein kinases, as central regulators of cellular signaling, represent a critical class of drug targets. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases has led to significant therapeutic breakthroughs. The archetypal kinase inhibitor often comprises a heterocyclic core that anchors to the ATP-binding site's hinge region, and a variety of substituents that extend into surrounding pockets to enhance potency and selectivity.

The choice of the aniline-derived fragment is a pivotal decision in this design process. This compound has gained prominence due to the advantageous properties imparted by its distinct functional groups. The aniline nitrogen serves as a key hydrogen bond donor for interaction with the kinase hinge region. The fluorine atom can enhance binding affinity through various mechanisms and modulate physicochemical properties.[1] The N-methylpiperazine moiety is a well-established solubilizing group that can also engage in crucial interactions within the kinase active site and improve the overall ADME profile of the drug candidate.

This guide will dissect the contributions of each of these features and provide a practical framework for the effective utilization of this building block in kinase inhibitor discovery programs.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective application.

| Property | Value |

| Molecular Formula | C₁₁H₁₆FN₃ |

| Molecular Weight | 209.27 g/mol |

| Appearance | Off-white to yellow solid |

| CAS Number | 220245-17-0 |

The synthesis of this compound can be achieved through a reliable, multi-step process commencing with a commercially available starting material. A common and effective route begins with the nucleophilic aromatic substitution of a fluorine atom on an activated nitrobenzene ring, followed by the reduction of the nitro group.

Synthetic Protocol

This protocol outlines a general and robust method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 1-(5-Fluoro-2-nitrophenyl)-4-methylpiperazine

-

To a solution of 2,4-difluoronitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add N-methylpiperazine (1.1-1.2 eq) and a mild base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(5-fluoro-2-nitrophenyl)-4-methylpiperazine as a solid.

Step 2: Synthesis of this compound

-

Dissolve the 1-(5-fluoro-2-nitrophenyl)-4-methylpiperazine (1.0 eq) from the previous step in a mixture of ethanol and water.

-

Add iron powder (Fe, 5.0-10.0 eq) and ammonium chloride (NH₄Cl, 5.0-10.0 eq).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS. The reduction is generally complete in 2-4 hours.

-

After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the desired product, this compound, which can be further purified by column chromatography if necessary.

The Role of Constituent Moieties in Kinase Inhibition

The efficacy of this compound as a building block for kinase inhibitors stems from the synergistic contributions of its three key components: the aniline core, the 5-fluoro substituent, and the 2-(4-methylpiperazin-1-yl) group.

The Aniline Core: The Hinge-Binding Anchor

The primary amino group of the aniline is fundamental for the canonical binding mode of many Type I and Type II kinase inhibitors. It acts as a crucial hydrogen bond donor, forming a key interaction with a backbone carbonyl oxygen in the hinge region of the kinase's ATP-binding site. This interaction is a primary determinant of the inhibitor's affinity and orientation within the active site.

The 5-Fluoro Substituent: Enhancing Potency and Modulating Properties

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. In the context of this aniline building block, the 5-fluoro substituent can offer several advantages:

-

Enhanced Binding Affinity: The fluorine atom can engage in favorable electrostatic or dipolar interactions with the protein, potentially increasing binding affinity. It can also influence the conformation of the molecule to better fit the binding pocket.[1]

-

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen. This can be advantageous in optimizing the compound's overall physicochemical properties, including its acid-base characteristics and potential for off-target interactions.

-

Improved Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the half-life of the drug candidate.

The 2-(4-methylpiperazin-1-yl) Group: The Key to Solubility and Selectivity

The N-methylpiperazine moiety at the 2-position of the aniline ring is a multifaceted contributor to the overall profile of a kinase inhibitor:

-

Aqueous Solubility: The basic nitrogen of the piperazine ring is readily protonated at physiological pH, significantly enhancing the aqueous solubility of the resulting inhibitor. This is a critical parameter for oral bioavailability.

-

Vector for Further Interactions: The piperazine ring can extend into solvent-exposed regions of the ATP-binding site, and the N-methyl group can be strategically positioned to interact with specific residues, thereby influencing selectivity.

-

Favorable ADME Properties: The inclusion of the N-methylpiperazine group is a well-established tactic for improving the pharmacokinetic profile of drug candidates.[2]

Application in Kinase Inhibitor Synthesis: A General Protocol

The utility of this compound is realized in its coupling to a suitable heterocyclic core. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is highly applicable in this context.

General Protocol for Buchwald-Hartwig Amination

This protocol describes a general method for the coupling of this compound with a chloro- or bromo-substituted heterocyclic core (e.g., a pyrimidine, quinazoline, or pyridine).

Materials:

-

This compound (1.0-1.2 eq)

-

Heterocyclic halide (e.g., 2-chloropyrimidine) (1.0 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand) (2-10 mol%)

-

Base (e.g., Cs₂CO₃, K₂CO₃, or NaOtBu) (1.5-2.5 eq)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)

Procedure:

-

To a dry reaction vessel, add the heterocyclic halide, this compound, the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final kinase inhibitor.

Structure-Activity Relationship (SAR) Insights from Analogous Scaffolds

While specific examples of kinase inhibitors directly incorporating this compound with published IC50 data are not abundant in the public domain, valuable SAR insights can be gleaned from structurally related compounds. For instance, studies on anilinopyrimidine-based inhibitors have demonstrated the importance of the substitution pattern on the aniline ring for both potency and selectivity.

The strategic placement of the N-methylpiperazine group at the ortho position to the linking aniline nitrogen is often crucial for achieving a desirable conformation for binding and for providing a vector for interaction with the solvent-exposed region of the active site. The fluorine atom at the meta position relative to the piperazine group can contribute to a favorable electronic environment and engage in productive interactions within the binding pocket.

Conclusion

This compound represents a highly valuable and strategically designed building block for the synthesis of modern kinase inhibitors. Its constituent moieties work in concert to provide a robust platform for achieving high potency, desirable selectivity, and favorable pharmacokinetic properties. The synthetic accessibility of this compound, coupled with the profound impact of its structural features on biological activity, ensures its continued relevance in the field of drug discovery. This guide has provided a comprehensive overview of its synthesis, properties, and application, offering a valuable resource for medicinal chemists and drug development professionals seeking to leverage this powerful scaffold in their research endeavors.

References

exploratory synthesis of novel heterocycles using 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

An Exploratory Guide to the Synthesis of Novel Heterocycles from 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Abstract

This technical guide provides a comprehensive overview of the exploratory synthesis of novel heterocyclic compounds utilizing this compound as a key building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the strategic value of this starting material, detailing its unique structural features—a fluorine atom, a methylpiperazine moiety, and a reactive 1,2-phenylenediamine core. We present validated synthetic strategies for constructing high-value heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines. Each section combines theoretical insights with practical, step-by-step experimental protocols, mechanistic elucidations, and data presentation to create a self-validating and authoritative resource for the design and synthesis of next-generation bioactive molecules.

Chapter 1: The Strategic Value of the Starting Material

The Primacy of Heterocycles in Modern Drug Discovery

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of FDA-approved drugs incorporating at least one heterocyclic ring system. Their structural diversity, ability to engage in a wide range of non-covalent interactions (such as hydrogen bonding and π-stacking), and capacity to modulate physicochemical properties make them indispensable scaffolds in the design of therapeutic agents. From antibiotics to anticancer drugs, the unique three-dimensional architecture of heterocycles allows for precise orientation of functional groups to interact with biological targets.

The Role of Fluorine and Piperazine Moieties in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[1] The C-F bond is highly polarized and strong, and the introduction of fluorine can profoundly influence a molecule's properties by:

-

Modulating pKa: The high electronegativity of fluorine can lower the pKa of nearby basic centers, affecting drug ionization state and solubility.

-

Enhancing Metabolic Stability: Fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[1]

-

Improving Binding Affinity: Fluorine can participate in favorable electrostatic and multipolar interactions with protein targets, enhancing potency.[2][3]

Similarly, the piperazine moiety is a privileged structure in medicinal chemistry. It is a common feature in numerous approved drugs, valued for its ability to:

-

Improve Aqueous Solubility: As a basic amine, the piperazine ring can be protonated at physiological pH, enhancing solubility and aiding in formulation.

-

Provide a Vector for SAR Exploration: The non-aromatic nitrogen atom offers a convenient handle for introducing a wide variety of substituents to probe the structure-activity relationship (SAR).

-

Cross the Blood-Brain Barrier: The lipophilic character combined with its basicity allows many piperazine-containing drugs to penetrate the central nervous system.

This compound: A Privileged Scaffold

This compound combines these three valuable components—a 1,2-phenylenediamine core for heterocycle synthesis, a strategically placed fluorine atom, and a methylpiperazine group—into a single, powerful starting material.[4][5] This unique convergence of functionalities makes it an ideal platform for the exploratory synthesis of novel heterocycles with a high potential for biological activity.

| Property | Value | Source |

| CAS Number | 869944-01-4 | |

| Molecular Formula | C₁₁H₁₆FN₃ | [6] |

| Molecular Weight | 209.27 g/mol | [6] |

| Physical Form | Powder | |

| IUPAC Name | This compound |

Chapter 2: Core Synthetic Strategies

The 1,2-phenylenediamine moiety is a versatile precursor for a variety of fused heterocyclic systems. The primary synthetic pathways involve condensation reactions where the two adjacent amino groups react with bifunctional electrophiles to form five- or six-membered rings.

Synthesis of Benzimidazoles

The synthesis of benzimidazoles from o-phenylenediamines is a classic and reliable transformation, often accomplished via the Phillips condensation.[7] This reaction involves the condensation of the diamine with an aldehyde, followed by an oxidative cyclization, or directly with a carboxylic acid under acidic conditions.

Causality of Experimental Choice: The use of an acid catalyst (e.g., HCl or acetic acid) is crucial. The acid protonates the carbonyl oxygen of the aldehyde or carboxylic acid, significantly increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the aniline nitrogen. In the case of aldehydes, an oxidant is required for the final aromatization step, though air oxidation can suffice. Using carboxylic acids directly often requires higher temperatures to drive the dehydration.

Synthesis of Quinoxalines

Quinoxalines are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.[8][9] This reaction is typically high-yielding and proceeds under mild conditions, often in a protic solvent like ethanol or acetic acid.[10]

Causality of Experimental Choice: The reaction mechanism is a straightforward double imine formation. The solvent choice, typically a lower alcohol or acetic acid, facilitates the reaction by solvating the intermediates and promoting proton transfer during the dehydration steps. The reaction is often self-catalyzing to an extent but can be accelerated with a catalytic amount of acid.

Synthesis of Phenazines

Phenazines can be synthesized from o-phenylenediamines through oxidative cyclization reactions.[11][12] One common method involves the reaction with catechols or o-quinones. Alternatively, oxidative self-condensation of the diamine can be induced, although this often leads to mixtures.

Causality of Experimental Choice: Oxidizing agents like ferric chloride (FeCl₃) or air in the presence of a catalyst are required to facilitate the formation of the dihydrophenazine intermediate and its subsequent aromatization to the final phenazine ring system.[11] The reaction conditions must be carefully controlled to prevent polymerization and other side reactions.

Chapter 3: Experimental Protocols & Data

General Considerations

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried when necessary using standard procedures. Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

Detailed Protocol: Synthesis of 2-Aryl-6-fluoro-5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole (General Procedure)

-

To a solution of this compound (1.0 mmol) in glacial acetic acid (10 mL), add the desired aromatic aldehyde (1.1 mmol).

-

Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Detailed Protocol: Synthesis of 6-Fluoro-5-(4-methylpiperazin-1-yl)-2,3-diphenylquinoxaline (General Procedure)

-

Dissolve this compound (1.0 mmol) and benzil (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the mixture to reflux for 2-4 hours. The product often begins to precipitate from the hot solution.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

The product is often of high purity, but can be further recrystallized from ethanol if necessary.

Data Summary Table (Representative Examples)

| Heterocycle Class | R-Group / Reagent | Product Name | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) Highlights |

| Benzimidazole | Phenyl (Benzaldehyde) | 6-Fluoro-5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzo[d]imidazole | 85-92 | 175-177 | 12.8 (s, 1H, NH), 8.1-7.2 (m, Ar-H), 3.1 (m, 4H), 2.6 (m, 4H), 2.4 (s, 3H) |

| Quinoxaline | Phenyl (Benzil) | 6-Fluoro-5-(4-methylpiperazin-1-yl)-2,3-diphenylquinoxaline | 90-96 | 190-192 | 8.2-7.4 (m, Ar-H), 3.0 (m, 4H), 2.7 (m, 4H), 2.5 (s, 3H) |

Note: Spectroscopic data are representative and based on analogous structures found in the literature.[8][13]

Chapter 4: Mechanistic Insights

Understanding the reaction mechanism is critical for optimizing conditions and predicting outcomes. The formation of the benzimidazole ring serves as an excellent case study.

-

Imine Formation: The first step is the acid-catalyzed reaction between one of the aniline nitrogens and the protonated aldehyde. This forms a Schiff base (imine) intermediate after the elimination of a water molecule.

-

Cyclization: The second, unreacted amino group then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered dihydro-benzimidazole ring (an aminal).

-

Dehydration: A second molecule of water is eliminated from the aminal intermediate. This step is also acid-catalyzed.

-

Oxidation: The resulting dihydro-benzimidazole is not aromatic. It must undergo oxidation to form the stable, aromatic benzimidazole ring system. In refluxing acetic acid, atmospheric oxygen often serves as the oxidant.

This step-wise process, involving two nucleophilic attacks and two dehydration events followed by oxidation, is a robust and high-fidelity pathway to the desired heterocyclic core.

Chapter 5: Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of diverse heterocyclic libraries. Its pre-installed fluorine and methylpiperazine moieties are features frequently associated with enhanced pharmacological properties, making it an attractive scaffold for drug discovery programs. The straightforward and high-yielding protocols for accessing benzimidazoles and quinoxalines demonstrate its utility.

Future exploratory work could focus on:

-

Expanding the Heterocyclic Scope: Investigating reactions with other bifunctional electrophiles to synthesize benzodiazepines, phenothiazines, or other complex fused systems.

-

Parallel Synthesis: Adapting the described protocols for high-throughput parallel synthesis to rapidly generate large libraries for biological screening.

-

Biological Evaluation: Screening the newly synthesized compounds against various biological targets, such as kinases, proteases, or GPCRs, to identify novel therapeutic leads.

This guide provides the foundational knowledge and practical protocols to empower researchers to unlock the synthetic potential of this privileged building block.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline | CymitQuimica [cymitquimica.com]

- 7. Benzimidazole synthesis [organic-chemistry.org]

- 8. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mtieat.org [mtieat.org]

- 10. acgpubs.org [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic routes for phenazines: an overview | Semantic Scholar [semanticscholar.org]

- 13. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Interpretation of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic data interpretation for the compound 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline, a molecule of significant interest in pharmaceutical research and drug development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It offers a detailed, field-proven methodology for the structural elucidation of this complex aromatic amine using a multi-technique approach, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causality behind spectral features, providing a self-validating system for analysis. Where experimental spectra are not publicly available, this guide presents a rigorously predictive analysis based on established spectroscopic principles and data from closely related structural analogs, serving as an authoritative instructional tool for researchers.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic amine incorporating three key pharmacophores: a fluoroaniline core, a piperazine ring, and a methyl group. This combination of functionalities makes it a valuable scaffold in medicinal chemistry, potentially offering favorable properties for drug candidates. Accurate and unambiguous structural confirmation is a cornerstone of the drug development process, ensuring the integrity of research and the safety of potential therapeutics. Spectroscopic analysis is the definitive method for achieving this confirmation.

The Spectroscopic Analysis Workflow: A Multi-Faceted Approach

A robust structural elucidation relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity and chemical environment.

Caption: A typical workflow for comprehensive spectroscopic analysis.

Mass Spectrometry (MS): Establishing the Molecular Blueprint

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the molecular formula of the compound. It also offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol (Typical):

-

Instrumentation: Gas Chromatograph coupled to a Mass Selective Detector (GC-MS) or a high-resolution mass spectrometer (e.g., ESI-TOF).

-

Sample Preparation: A dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

Predicted Data Interpretation:

The molecular formula for this compound is C₁₁H₁₆FN₃. The monoisotopic mass is calculated to be 209.1328 Da.

-

Molecular Ion (M⁺): The EI mass spectrum is expected to show a prominent molecular ion peak at m/z = 209. The presence of a single nitrogen atom (an odd number) results in an odd molecular weight, consistent with the Nitrogen Rule.

-

Key Fragmentation Patterns: The fragmentation of the molecule under EI conditions provides significant structural information. The N-methylpiperazine moiety is known to produce a characteristic base peak.[1]

-

m/z = 57 or 71: A major fragment resulting from the cleavage of the piperazine ring, often corresponding to the [C₄H₉N]⁺ or [C₃H₇N]⁺ fragment.

-

Loss of CH₃ (M-15): A peak at m/z = 194, corresponding to the loss of the methyl group.

-

Cleavage of the Piperazine Ring: The bond between the aromatic ring and the piperazine nitrogen is a likely point of cleavage, leading to fragments corresponding to the fluoroaniline moiety and the N-methylpiperazine cation.

-

| Predicted m/z | Predicted Identity | Rationale |

| 209 | [M]⁺ | Molecular Ion |

| 194 | [M-CH₃]⁺ | Loss of the N-methyl group |

| 138 | [M-C₄H₉N]⁺ | Cleavage of the piperazine ring, leaving the fluoroaniline portion with a nitrogen radical. |

| 71 | [C₄H₉N]⁺ | N-methylpiperazine fragment |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol (Typical):

-

Instrumentation: Fourier-Transform Infrared (FT-IR) Spectrometer.

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Predicted Data Interpretation:

| Wavenumber (cm⁻¹) | Predicted Vibration | Functional Group | Rationale & Authoritative Source |

| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Primary amines typically show two distinct bands in this region. |

| 3080-3010 | Aromatic C-H Stretch | Aromatic Ring | The C-H stretch for sp² hybridized carbons occurs above 3000 cm⁻¹.[2] |

| 2950-2800 | Aliphatic C-H Stretch | Piperazine ring & -CH₃ | The C-H stretches for sp³ hybridized carbons from the piperazine and methyl groups.[3] |

| 1620-1600 | N-H Scissoring (bending) | Primary Amine (-NH₂) | This bending vibration is characteristic of primary amines. |

| 1600 & 1475 | C=C Ring Stretch | Aromatic Ring | Aromatic rings typically show a pair of sharp bands in this region.[2] |

| 1250-1180 | C-N Stretch | Aryl-Amine & Aliphatic Amine | Strong bands associated with the stretching of the C-N bonds. |

| 1200-1100 | C-F Stretch | Aryl-Fluoride | The C-F stretch is typically a strong and characteristic band in the fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol (Typical):

-

Instrumentation: 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: 5-10 mg of the sample dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5mm NMR tube.

-

Experiments:

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Caption: Structure of this compound with proton numbering.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) | Rationale |

| H-a (-NH₂) | ~3.8 | broad singlet | 2H | - | Amine protons are often broad due to exchange and quadrupole effects. Chemical shift is influenced by the electron-donating piperazine group. |

| H-3 | ~6.85 | doublet of doublets (dd) | 1H | J(H3-H4) ≈ 8.5, J(H3-F) ≈ 4.5 | Ortho-coupled to H-4 and meta-coupled to the fluorine atom. |

| H-4 | ~6.70 | doublet of doublets (dd) | 1H | J(H4-H3) ≈ 8.5, J(H4-F) ≈ 10.0 | Ortho-coupled to H-3 and ortho-coupled to the fluorine atom, leading to a larger coupling constant. |

| H-6 | ~6.65 | doublet | 1H | J(H6-F) ≈ 2.5 | Meta-coupled to the fluorine atom. |

| H-b (piperazine) | ~3.10 | triplet (t) | 4H | J ≈ 5.0 | Protons on carbons adjacent to the aromatic ring nitrogen. |

| H-c (piperazine) | ~2.65 | triplet (t) | 4H | J ≈ 5.0 | Protons on carbons adjacent to the N-methyl group. Based on data for N-methylpiperazine.[6] |

| H-d (-CH₃) | ~2.35 | singlet (s) | 3H | - | Methyl group protons, appearing as a singlet. Based on data for N-methylpiperazine.[6] |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The presence of fluorine introduces characteristic C-F coupling.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C-1 (-NH₂) | ~142 | singlet | Carbon bearing the amino group. |

| C-2 (-N(pip)) | ~148 | singlet | Carbon bearing the piperazine group, significantly deshielded. |

| C-3 | ~118 | doublet (d) | Ortho to the fluorine, showing a small J-coupling. |

| C-4 | ~115 | doublet (d) | Para to the fluorine, showing a small J-coupling. |

| C-5 (-F) | ~158 | doublet (d) | Carbon directly bonded to fluorine, showing a large ¹JCF coupling constant (≈ 240 Hz). |

| C-6 | ~110 | doublet (d) | Ortho to the fluorine, showing a significant ²JCF coupling constant. |

| C-b (piperazine) | ~55 | singlet | Carbons adjacent to the aromatic ring nitrogen. Based on N-methylpiperazine data.[7] |

| C-c (piperazine) | ~49 | singlet | Carbons adjacent to the N-methyl group. |

| C-d (-CH₃) | ~46 | singlet | N-methyl carbon. |

2D NMR Experiments: Confirming the Assignments

-

COSY: A COSY spectrum would confirm the coupling between the aromatic protons H-3 and H-4. It would also show a correlation between the two sets of piperazine protons (H-b and H-c), confirming their adjacent positions within the ring.

-

HSQC: An HSQC spectrum would definitively link each proton signal to its directly attached carbon. For example, it would show a correlation between the proton signal at ~6.85 ppm (H-3) and the carbon signal at ~118 ppm (C-3), and so on for all C-H bonds. This is crucial for unambiguous assignment of both the ¹H and ¹³C spectra.

Conclusion: A Unified Structural Interpretation

By systematically analyzing the data from Mass Spectrometry, IR Spectroscopy, and both 1D and 2D NMR, a complete and self-consistent structural assignment for this compound can be confidently achieved. The mass spectrum confirms the molecular formula. The IR spectrum identifies the key functional groups (primary amine, aromatic ring, C-F bond). The ¹H and ¹³C NMR spectra provide the precise connectivity and electronic environment of every atom in the molecule, with 2D techniques confirming these assignments. This multi-technique approach provides the rigorous structural proof required in modern chemical and pharmaceutical research.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperazine, 1-methyl- [webbook.nist.gov]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. benchchem.com [benchchem.com]

- 7. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability Assessment of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Abstract

This guide provides a comprehensive technical framework for evaluating the aqueous solubility and chemical stability of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline, a key intermediate in pharmaceutical synthesis. The physicochemical properties of active pharmaceutical ingredients (APIs) and their precursors are critical quality attributes that dictate bioavailability, formulate-ability, and shelf-life. This document outlines a logical, phase-appropriate strategy for characterizing this compound, beginning with fundamental physicochemical analysis and progressing through detailed solubility and forced degradation studies. The protocols described herein are grounded in established scientific principles and adhere to the standards set forth by the International Council for Harmonisation (ICH) guidelines. The objective is to provide researchers, scientists, and drug development professionals with the necessary methodologies to generate a robust data package, enabling informed decisions in the development lifecycle.

Introduction and Strategic Overview

This compound is a substituted aniline derivative incorporating two key functional groups that significantly influence its physicochemical behavior: a basic methylpiperazine moiety and an electron-withdrawing fluorine atom on the aniline ring.

-

Piperazine Moiety : The piperazine ring, with its two nitrogen atoms, imparts basicity to the molecule. This suggests that the compound's aqueous solubility will be highly dependent on pH, a characteristic that can be leveraged in formulation but must be thoroughly understood.[1][2] The piperazine ring is a common pharmacophore, but its basicity can also present challenges in terms of salt disproportionation and stability.[1]

-

Fluoroaniline Moiety : The fluorine atom, a strong electron-withdrawing group, modulates the basicity of the anilino-nitrogen and influences the molecule's lipophilicity, crystal packing, and metabolic stability.[3][4] Aniline derivatives can be susceptible to oxidative degradation, and understanding the impact of the fluorine substituent is critical.[5]

A thorough evaluation of solubility and stability is therefore not merely a data collection exercise but a critical step in risk mitigation for any development program involving this intermediate.[6][7] This guide presents an integrated workflow for this assessment.

subgraph "cluster_0" { label = "Phase 1: Foundational Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; A [label="Compound Acquisition\n& Initial Characterization"]; B [label="pKa & LogP Determination\n(In Silico & Experimental)"]; A -> B [label=" informs "]; }

subgraph "cluster_1" { label = "Phase 2: Solubility Profiling"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Kinetic Solubility\n(High-Throughput Screen)"]; D [label="Thermodynamic Solubility\n(Shake-Flask Method)"]; C -> D [label=" guides selection of\nconditions for "]; }

subgraph "cluster_2" { label = "Phase 3: Stability Assessment"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Forced Degradation Studies\n(Acid, Base, Oxidative, Thermal, Photo)"]; F [label="Develop Stability-Indicating\nMethod (HPLC/UPLC)"]; G [label="Degradant Identification\n(LC-MS)"]; E -> F [label=" generates samples for "]; F -> G [label=" enables "]; }

subgraph "cluster_3" { label = "Phase 4: Data Synthesis & Decision Making"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Integrated Data Analysis\n& Risk Assessment"]; }

B -> C [label=" predicts pH-dependence "]; D -> H [label=" defines solubility limits "]; G -> H [label=" identifies liabilities "]; }

Aqueous Solubility Assessment

Aqueous solubility is a primary determinant of a drug's absorption and bioavailability. For a basic compound like this compound, a multi-tiered approach is recommended to understand both its kinetic and thermodynamic solubility profiles across a physiologically relevant pH range.[8][9]

Kinetic Solubility Profiling

Kinetic solubility measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous medium.[9][10][11] This is a high-throughput method ideal for early-stage development to quickly identify potential solubility liabilities.[8][9]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Assay Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into a 96-well microplate. Perform serial dilutions directly in the plate to create a range of concentrations (e.g., 200 µM down to 0.1 µM).

-

Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well, initiating the precipitation process. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize co-solvent effects.[12]

-

Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.[10][11]

-

Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.[11]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the nephelometry signal is indistinguishable from the buffer-only control wells.

Thermodynamic Solubility Profiling

Thermodynamic solubility represents the true equilibrium solubility of the solid material in a solvent.[8][10] This is a more time- and material-intensive measurement, typically performed using the shake-flask method, and is essential for late-stage development and formulation.[9][10]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of the solid compound (powder form) to a series of vials, ensuring a visible amount of solid remains undissolved.

-

Solvent Addition: Add a known volume of each test solvent to the vials. Recommended solvents include:

-